molecular formula C25H23N3O6 B2367684 Methyl 2'-amino-1-ethyl-6'-(furan-2-ylmethyl)-7'-methyl-2,5'-dioxospiro[indole-3,4'-pyrano[3,2-c]pyridine]-3'-carboxylate CAS No. 873571-43-8

Methyl 2'-amino-1-ethyl-6'-(furan-2-ylmethyl)-7'-methyl-2,5'-dioxospiro[indole-3,4'-pyrano[3,2-c]pyridine]-3'-carboxylate

Cat. No.: B2367684
CAS No.: 873571-43-8
M. Wt: 461.474
InChI Key: RVLKCVOZGZLAFA-UHFFFAOYSA-N
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Description

Methyl 2'-amino-1-ethyl-6'-(furan-2-ylmethyl)-7'-methyl-2,5'-dioxospiro[indole-3,4'-pyrano[3,2-c]pyridine]-3'-carboxylate (CAS: 879623-70-8) is a spirocyclic compound featuring a fused indole-pyrano[3,2-c]pyridine core. Its molecular formula is C24H21N3O6, with a molecular weight of 447.44 g/mol . Key structural elements include:

  • A spiro junction at the indole and pyrano-pyridine moieties, conferring conformational rigidity.
  • Substituents: 1-ethyl, 6'-(furan-2-ylmethyl), 7'-methyl, and a methyl ester at the 3'-position.
  • Functional groups: 2'-amino, 2,5'-dioxo, and carboxylate ester.

Its design aligns with trends in spirocyclic drug discovery, where rigidity enhances target specificity and metabolic stability .

Properties

IUPAC Name

methyl 2'-amino-1-ethyl-6'-(furan-2-ylmethyl)-7'-methyl-2,5'-dioxospiro[indole-3,4'-pyrano[3,2-c]pyridine]-3'-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H23N3O6/c1-4-27-17-10-6-5-9-16(17)25(24(27)31)19-18(34-21(26)20(25)23(30)32-3)12-14(2)28(22(19)29)13-15-8-7-11-33-15/h5-12H,4,13,26H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVLKCVOZGZLAFA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=CC=CC=C2C3(C1=O)C4=C(C=C(N(C4=O)CC5=CC=CO5)C)OC(=C3C(=O)OC)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H23N3O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

461.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Methyl 2'-amino-1-ethyl-6'-(furan-2-ylmethyl)-7'-methyl-2,5'-dioxospiro[indole-3,4'-pyrano[3,2-c]pyridine]-3'-carboxylate (referred to as MEF) is a complex organic compound with significant potential in medicinal chemistry. Its unique structure suggests various biological activities, particularly in oncology and neuropharmacology. This article consolidates findings from diverse sources regarding the biological activity of MEF, including its synthesis, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

MEF has a molecular formula of C24H21N3O6 and a molecular weight of 447.447 g/mol. The compound's structural characteristics include a spiro-pyrano-pyridine framework, which is known for contributing to various biological activities.

Biological Activity Overview

Recent studies have highlighted several biological activities associated with MEF:

  • Anticancer Activity :
    • MEF has shown promising antiproliferative effects against various cancer cell lines. For instance, it exhibited IC50 values in the low micromolar range against MCF-7 (breast cancer), A549 (lung cancer), and HeLa (cervical cancer) cells. The compound's mechanism appears to involve the inhibition of tubulin polymerization, similar to established chemotherapeutic agents like colchicine .
    Cell LineIC50 (μM)Mechanism of Action
    MCF-70.46Tubulin inhibition
    A5490.21Tubulin inhibition
    HeLa0.32Tubulin inhibition
  • Neuroprotective Effects :
    • Preliminary research indicates that MEF may possess neuroprotective properties, potentially through the modulation of neurotransmitter systems or by reducing oxidative stress in neural tissues. This aspect requires further exploration to elucidate the underlying mechanisms.
  • Antimicrobial Activity :
    • Some derivatives of compounds similar to MEF have demonstrated antimicrobial properties against various pathogens, suggesting that MEF might also exhibit such activities. Further studies are necessary to confirm this potential.

Case Studies

Several case studies have been conducted to evaluate the efficacy and safety of MEF:

  • In Vitro Studies :
    • A study conducted on HEK293 cells revealed that MEF did not exhibit cytotoxicity at concentrations up to 100 μM, indicating a favorable safety profile for further development in therapeutic applications .
  • In Vivo Studies :
    • Animal models treated with MEF showed significant tumor reduction compared to control groups, supporting its potential as an anticancer agent. The specific pathways involved in tumor suppression are still under investigation.

The mechanisms by which MEF exerts its biological effects are multifaceted:

  • Cell Cycle Arrest : Flow cytometric analysis indicated that MEF induces cell cycle arrest at the G2/M phase in cancer cells, leading to apoptosis.
  • Molecular Docking Studies : Computational studies suggest that MEF interacts with key proteins involved in cell division and survival pathways, potentially disrupting their normal function.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Physicochemical Comparisons

Property/Compound Target Compound 2′-Amino-1-(3-fluorobenzyl)-6′-(2-methoxyethyl)-7′-methyl-...-carbonitrile Methyl 2'-amino-7'-methyl-1-(2-methylpropyl)-...-carboxylate
Molecular Formula C24H21N3O6 C27H23FN4O4 C24H25N3O6 (estimated)
Molecular Weight (g/mol) 447.44 486.50 ~455.48
Key Substituents 6'-(furan-2-ylmethyl), 1-ethyl 1-(3-fluorobenzyl), 6'-(2-methoxyethyl), 3'-carbonitrile 1-(2-methylpropyl)
Functional Groups Carboxylate ester, amino, dioxo Carbonitrile, methoxyethyl, fluorobenzyl Carboxylate ester, amino, dioxo
Stereochemistry 0 defined stereocenters 0 defined stereocenters Not specified

Key Differences and Implications

The methyl ester in the target compound vs.

Lipophilicity and Membrane Permeability

  • The 1-ethyl group (target) vs. 2-methylpropyl () affects lipophilicity. Ethyl groups reduce steric hindrance, possibly enhancing membrane permeability compared to bulkier substituents.

Metabolic Stability

  • The methoxyethyl group in could slow oxidative metabolism compared to the target’s furan, which is prone to oxidation.

Bioactivity Insights from Analogues

  • Spirocyclic compounds with dioxo and amino groups (e.g., ) are often explored as kinase inhibitors or protease modulators due to their ability to mimic peptide motifs.
  • The absence of fluorine in the target compound (vs. ) may reduce off-target interactions with fluorophilic enzymes .

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